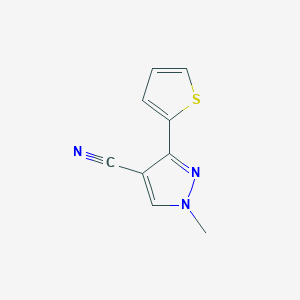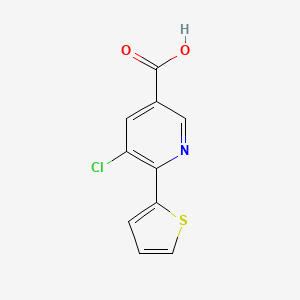
5-クロロ-6-チオフェン-2-イルニコチン酸
概要
説明
Chemical Reactions Analysis
Again, without specific information on “5-Chloro-6-thiophen-2-ylnicotinic acid”, it’s challenging to provide a detailed analysis of its chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “5-Chloro-6-thiophen-2-ylnicotinic acid” would depend on its molecular structure . Without specific data, it’s difficult to provide a detailed analysis.科学的研究の応用
抗菌活性
チオフェン誘導体は、5-クロロ-6-チオフェン-2-イルニコチン酸などの化合物を含め、抗菌剤としての可能性について研究されています。それらは、さまざまな細菌および真菌種に対して有効性を示しています。 例えば、特定のチオフェン類似体は、黄色ブドウ球菌や大腸菌などの病原体に対して強力な抗菌活性を示し、カンジダ・アルビカンスやアスペルギルス・ニガーに対して抗真菌活性を示しています .
抗酸化特性
研究によると、チオフェン化合物は有意な抗酸化特性を示す可能性があります。これは、フリーラジカルを捕捉する能力によって測定され、生物学的システムにおける酸化ストレス関連の損傷を防ぐために不可欠です。 一部のチオフェン誘導体は、アスコルビン酸などの標準薬と比較して、同等の抗酸化活性を示しています .
防食用途
工業化学の分野では、チオフェン誘導体は防食能力について研究されています。それらは、特に酸性環境で、金属を腐食から保護するための抑制剤として使用できます。 この用途は、さまざまな業界における金属部品の寿命を延ばすために不可欠です .
抗がんの可能性
チオフェン誘導体は合成され、抗がん活性について評価されてきました。 いくつかの研究では、これらの化合物がヒト肺がん細胞(A-549)などの癌細胞株に対して細胞毒性効果を示すことが報告されており、癌治療におけるその可能性を示唆しています .
有機半導体
チオフェンベースの分子は、有機半導体の開発において重要な役割を果たしています。これらの化合物は、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)の製造に不可欠です。 それらの電子特性により、柔軟性と軽量の電子デバイスに適しています .
抗炎症薬
チオフェン誘導体は、抗炎症特性を持つことが知られており、非ステロイド性抗炎症薬(NSAIDs)の開発の候補となっています。 例えば、チオフェン骨格を含むスプロフェンは、炎症と痛みを軽減するために使用されます .
歯科麻酔薬
一部のチオフェン誘導体は、歯科麻酔薬などの医療用途で使用されています。 チオフェン誘導体であるアルチカインは、電位依存性ナトリウムチャネルブロッカーとして使用され、ヨーロッパでは歯科治療中の局所麻酔を提供しています .
降圧効果と抗アテローム硬化効果
チオフェン化合物の薬理学的プロファイルには、降圧効果と抗アテローム硬化効果も含まれます。 これらの特性は、心血管疾患の管理に有益であり、高血圧やアテローム性動脈硬化症などの疾患に対する治療アプローチを提供します .
Safety and Hazards
将来の方向性
作用機序
Biochemical Pathways
- The arachidonic acid pathway plays a central role in inflammatory responses. Cromoglicic acid modulates this pathway to prevent bronchospasms and allergic reactions . By inhibiting mast cell activation, it suppresses the release of pro-inflammatory mediators, such as histamine and leukotrienes.
生化学分析
Biochemical Properties
5-Chloro-6-thiophen-2-ylnicotinic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, 5-Chloro-6-thiophen-2-ylnicotinic acid can affect neurotransmission and potentially be used in the treatment of neurological disorders. Additionally, this compound interacts with various proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of 5-Chloro-6-thiophen-2-ylnicotinic acid on different cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Furthermore, 5-Chloro-6-thiophen-2-ylnicotinic acid has been shown to alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-6-thiophen-2-ylnicotinic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of target enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions . Additionally, 5-Chloro-6-thiophen-2-ylnicotinic acid can activate transcription factors that regulate gene expression, leading to changes in the production of proteins involved in various cellular processes. These molecular interactions underpin the compound’s effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-6-thiophen-2-ylnicotinic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to 5-Chloro-6-thiophen-2-ylnicotinic acid can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Chloro-6-thiophen-2-ylnicotinic acid in animal models have been studied to determine its efficacy and safety at different dosages. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . At low to moderate doses, 5-Chloro-6-thiophen-2-ylnicotinic acid can enhance cognitive function and reduce symptoms of neurological disorders. At high doses, it may cause toxic or adverse effects, such as hepatotoxicity and neurotoxicity, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
5-Chloro-6-thiophen-2-ylnicotinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, 5-Chloro-6-thiophen-2-ylnicotinic acid can influence the levels of key metabolites, such as glucose and lipids, by modulating the activity of enzymes involved in their synthesis and degradation. These metabolic interactions are crucial for understanding the compound’s overall impact on cellular function and health.
Transport and Distribution
The transport and distribution of 5-Chloro-6-thiophen-2-ylnicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, 5-Chloro-6-thiophen-2-ylnicotinic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These transport and distribution mechanisms are essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Chloro-6-thiophen-2-ylnicotinic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize primarily in the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . The localization of 5-Chloro-6-thiophen-2-ylnicotinic acid within these organelles is crucial for its role in modulating cellular metabolism and signaling pathways. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
5-chloro-6-thiophen-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-4-6(10(13)14)5-12-9(7)8-2-1-3-15-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHHHGXEPNPZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1461032.png)
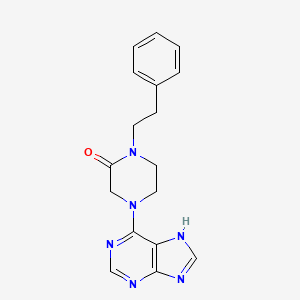
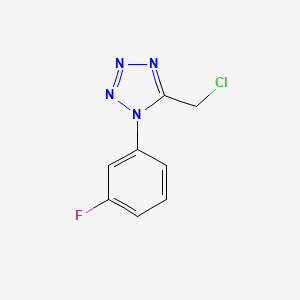
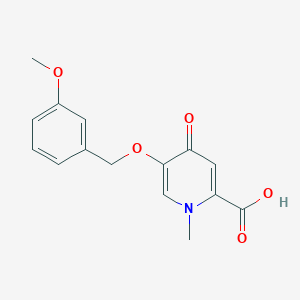

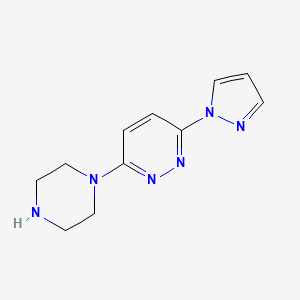
![2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1461044.png)
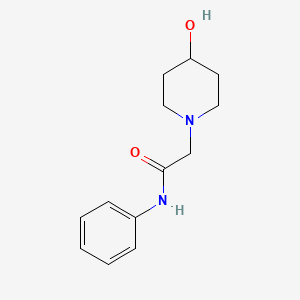
![5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1461046.png)
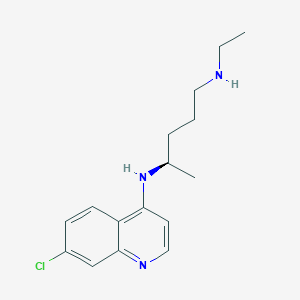
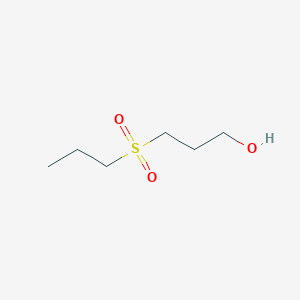
![2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine](/img/structure/B1461050.png)
![Methyl 3-[(benzylcarbamoyl)amino]propanoate](/img/structure/B1461051.png)
